Sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole Sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole Rabeprazole Sodium is the sodium salt of the prodrug rabeprazole, a substituted benzimidazole proton pump inhibitor, with potential anti-ulcer activity. After protonation, accumulation, and transformation to the active sulfenamide within the acidic environment of gastric parietal cells, rabeprazole selectively and irreversibly binds to and inhibits the H+, K+ATPase (hydrogen-potassium adenosine triphosphatase) enzyme system located on the parietal cell secretory surface, inhibiting gastric acid secretion.
Rabeprazole sodium is an organic sodium salt. It contains a rabeprazole(1-).
Rabeprazole is a proton pump inhibitor (PPI) and a potent inhibitor of gastric acidity used in the therapy of gastroesophageal reflux and peptic ulcer disease. Rabeprazole therapy is associated with a low rate of transient and asymptomatic serum aminotransferase elevations and is a rare cause of clinically apparent liver injury.
Brand Name: Vulcanchem
CAS No.: 117976-90-6
VCID: VC0540974
InChI: InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1
SMILES: CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Molecular Formula: C18H21N3NaO3S+
Molecular Weight: 381.4 g/mol

Sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole

CAS No.: 117976-90-6

Inhibitors

VCID: VC0540974

Molecular Formula: C18H21N3NaO3S+

Molecular Weight: 381.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole - 117976-90-6

CAS No. 117976-90-6
Product Name Sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Molecular Formula C18H21N3NaO3S+
Molecular Weight 381.4 g/mol
IUPAC Name sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Standard InChI InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1
Standard InChIKey KRCQSTCYZUOBHN-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
SMILES CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Canonical SMILES CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+]
Appearance Solid powder
Description Rabeprazole Sodium is the sodium salt of the prodrug rabeprazole, a substituted benzimidazole proton pump inhibitor, with potential anti-ulcer activity. After protonation, accumulation, and transformation to the active sulfenamide within the acidic environment of gastric parietal cells, rabeprazole selectively and irreversibly binds to and inhibits the H+, K+ATPase (hydrogen-potassium adenosine triphosphatase) enzyme system located on the parietal cell secretory surface, inhibiting gastric acid secretion.
Rabeprazole sodium is an organic sodium salt. It contains a rabeprazole(1-).
Rabeprazole is a proton pump inhibitor (PPI) and a potent inhibitor of gastric acidity used in the therapy of gastroesophageal reflux and peptic ulcer disease. Rabeprazole therapy is associated with a low rate of transient and asymptomatic serum aminotransferase elevations and is a rare cause of clinically apparent liver injury.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1H-Benzimidazole, 2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)sulfinyl)-, sodium salt
2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylsulfinyl)-1H-benzimidazole
Aciphex
dexrabeprazole
E 3810
E3810
LY 307640
LY-307640
LY307640
Pariet
rabeprazole
rabeprazole sodium
Sodium, Rabeprazole
Reference 1: Tan Y, Si X, Zhong L, Feng X, Yang X, Huang M, Wu C. Development and
2: Sabry SM, Abdel-Hay MH, Belal TS, Mahgoub AA. Development and validation of
3: Mohamed HM. A study of selective spectrophotometric methods for simultaneous
4: Ibrahim F, Wahba ME. Liquid chromatography coupled with fluorimetric detection
5: Swain S, Behera UA, Beg S, Sruti J, Patro ChN, Dinda SC, Rao ME. Design and
6: Kumar N, Sangeetha D. Development and Validation of a Stability-Indicating
7: Nawaz MS. Validation and application of a new reversed phase HPLC method for
8: Tirpude RN, Puranik PK. Rabeprazole sodium delayed-release multiparticulates:
9: Sawant RL, Hadawale SD, Dhikale GK, Bansode CA, Tajane PS. Spectrophotometric
10: Rao PS, Ray UK, Gupta PB, Rao DV, Islam A, Rajput P, Mukkanti K.
11: Osman AO. Spectrofluorometry, thin layer chromatography, and column
12: Gandhi SV, Khan SI, Jadhav RT, Jadhav SS, Jadhav GA. High-performance
13: Ono S, Kato M, Ono Y, Imai A, Yoshida T, Shimizu Y, Asaka M. Immediate
14: Pillai S, Singhvi I. Quantitative estimation of itopride hydrochloride and
15: Moneeb MS. Chemometric determination of rabeprazole sodium in presence of its
16: Sabnis SS, Dnvandev DN, Jadhav VY, Gandhi SV. Column reversed-phase
17: Mbah CJ. Kinetics of decomposition of rabeprazole sodium in aqueous solutions
18: Garcia CV, Paim CS, Steppe M, Schapoval EE. Development and validation of a
19: Pingili RR, Jambula MR, Ganta MR, Ghanta MR, Sajja E, Sundaram V, Boluggdu
20: Garcia CV, Paim CS, Steppe M. New liquid chromatographic method for
PubChem Compound 14720269
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator